molecular formula C18H20FN7O2 B15390519 1-(2-((2-fluorophenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

1-(2-((2-fluorophenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B15390519
M. Wt: 385.4 g/mol
InChI Key: WAHLEWZJOACBMP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione class, characterized by a fused triazine-purine core with substituents at positions 1, 3, 7, and 8. Its structure includes a 2-fluorophenylaminoethyl group at position 1, which distinguishes it from analogs with alternative aryl or alkyl substituents. The fluorine atom in the phenyl ring may enhance metabolic stability and binding affinity due to its electron-withdrawing nature, while the ethyl linker and methyl groups at positions 3, 7, and 9 contribute to steric and electronic properties influencing solubility and target interactions .

Properties

Molecular Formula

C18H20FN7O2

Molecular Weight

385.4 g/mol

IUPAC Name

1-[2-(2-fluoroanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H20FN7O2/c1-11-10-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)26(22-11)9-8-20-13-7-5-4-6-12(13)19/h4-7,20H,8-10H2,1-3H3

InChI Key

WAHLEWZJOACBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name / Identifier Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS/RN Key Differences
Target Compound 1: 2-((2-Fluorophenyl)amino)ethyl; 3,7,9: methyl C₁₉H₂₁FN₈O₂ 412.42 Not provided Fluorine atom in aryl group; ethyl linker with amino group
3-(4-Chlorophenyl)-1,7,9-trimethyl analog 3: 4-chlorophenyl; 1,7,9: methyl C₁₇H₁₅ClN₆O₂ 370.79 309289-95-0 Chlorine substituent (vs. fluorine); no aminoethyl linker
1-Phenyl-3,4,9-trimethyl analog 1: phenyl; 3,4,9: methyl C₁₆H₁₆N₆O₂ 324.34 CID 3064957 Phenyl group (vs. fluorophenylaminoethyl); additional methyl at position 4
1-[2-(4-Phenylpiperazinyl)ethyl]-3,7,9-trimethyl analog 1: 2-(4-phenylpiperazinyl)ethyl; 3,7,9: methyl C₂₃H₂₈N₈O₂ 472.54 923673-55-6 Piperazinyl group (vs. aminoethyl); bulkier substituent
3-Ethyl-9-methyl-1-phenyl analog 1: phenyl; 3: ethyl; 9: methyl C₁₆H₁₆N₆O₂ 324.34 106087-35-8 Ethyl group at position 3 (vs. methyl); phenyl at position 1

Key Findings from Structural Analysis

Substituent Effects on Lipophilicity: The target compound’s 2-fluorophenyl group increases polarity compared to the 4-chlorophenyl analog (), which has higher lipophilicity due to chlorine’s larger atomic radius .

Linker Modifications: The 2-(4-phenylpiperazinyl)ethyl group in introduces a bulky, basic moiety, likely improving solubility in polar solvents compared to the target’s aminoethyl linker .

Electronic and Steric Influences: The fluorine atom in the target compound may strengthen hydrogen-bonding interactions with biological targets compared to non-halogenated analogs (e.g., ’s phenyl group) . Methyl groups at positions 7 and 9 (shared across all analogs) likely stabilize the fused ring system through steric protection .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism compared to chlorine or hydrogen analogs .
  • Receptor Binding: The aminoethyl linker in the target compound could facilitate interactions with amine-binding pockets in enzymes or receptors, contrasting with ’s piperazinyl group, which may target serotonin or dopamine receptors .

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